
N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamide, also known as CPP or CPPene, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPPene belongs to the class of compounds known as NMDA receptor antagonists, which have been shown to have a variety of effects on the nervous system.
Mechanism of Action
N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene acts as an NMDA receptor antagonist, binding to the receptor and blocking the activity of glutamate, the primary excitatory neurotransmitter in the brain. This blockade results in a reduction in the influx of calcium ions into the neuron, which can lead to a reduction in the excitotoxicity that is associated with a variety of neurological disorders.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene has been shown to have a variety of biochemical and physiological effects, particularly in the nervous system. It has been shown to modulate the activity of NMDA receptors, leading to changes in synaptic plasticity and learning and memory. N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene has also been shown to have neuroprotective effects, reducing the damage caused by ischemia and other forms of neuronal injury. In addition, N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene has been shown to have anti-inflammatory effects, reducing the production of cytokines and other inflammatory mediators.
Advantages and Limitations for Lab Experiments
N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well-understood. It is also relatively easy to synthesize, and its effects on the nervous system can be easily measured using a variety of techniques. However, there are also some limitations to the use of N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene in lab experiments. It is a potent NMDA receptor antagonist, and its effects on the nervous system can be difficult to interpret in some cases. In addition, N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene has been shown to have some off-target effects, particularly at higher concentrations.
Future Directions
There are several future directions for research on N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene. One area of interest is the development of more potent and selective NMDA receptor antagonists, which could have therapeutic applications in a variety of neurological disorders. Another area of interest is the development of new techniques for measuring the effects of N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene on the nervous system, particularly in vivo. Finally, there is interest in exploring the potential of N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene as a neuroprotective agent, particularly in the context of ischemic injury and other forms of neuronal damage.
Synthesis Methods
The synthesis of N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene involves several steps, starting with the reaction of cyclohexanone with malononitrile to form a cyano-substituted cyclohexanone. This intermediate is then reacted with 3-bromothiophene to form the desired product, N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene. The synthesis of N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene has been extensively studied, and several modifications to the original method have been proposed to improve the yield and purity of the compound.
Scientific Research Applications
N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to have a variety of effects on the nervous system, including the modulation of NMDA receptors, which are involved in the regulation of synaptic plasticity and learning and memory. N-(1-cyanocyclohexyl)-3-(thiophen-3-yl)propanamideene has also been shown to have neuroprotective effects, reducing the damage caused by ischemia and other forms of neuronal injury.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-3-thiophen-3-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c15-11-14(7-2-1-3-8-14)16-13(17)5-4-12-6-9-18-10-12/h6,9-10H,1-5,7-8H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEOVHASRDNKGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CCC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

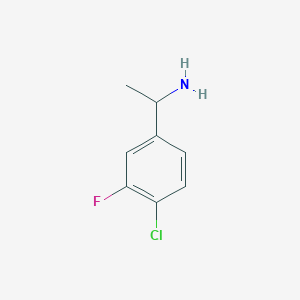
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2375499.png)
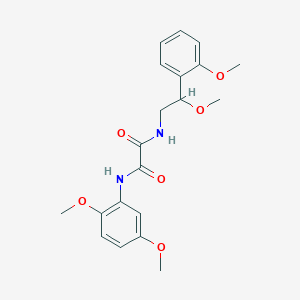
![(1R,2R)-N-[4-(4-Oxoazetidin-2-yl)oxyphenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B2375502.png)
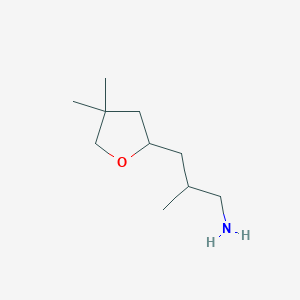
![N-(2-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2375506.png)
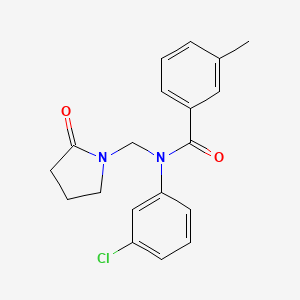
![2-((4-methylbenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2375510.png)
![Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2375513.png)
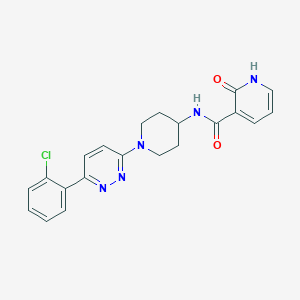
![N-[3-(cyclopentyloxy)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2375516.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2375518.png)
![2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![2-Cyclopentylsulfanyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2375521.png)